molecular formula C23H17FN2O4 B2879558 7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-18-9

7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2879558
CAS No.: 874397-18-9
M. Wt: 404.397
InChI Key: FFEFKLPLJASXHZ-UHFFFAOYSA-N
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Description

Overview 7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetically complex organic compound designed for research applications. It belongs to the class of chromeno[2,3-c]pyrrole-3,9-diones, a privileged structural motif of significant interest in medicinal and synthetic chemistry due to its potential biological activities and unique molecular architecture that combines chromene and pyrrole systems [ citation:1 ]. This compound features a 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core substituted with an ethyl group, a 2-fluorophenyl ring, and a 5-methylisoxazol-3-yl moiety, making it a valuable candidate for building diverse compound libraries in drug discovery programs [ citation:2 ]. Research Applications and Value Compounds based on the chromeno[2,3-c]pyrrole scaffold are recognized for their potential in various scientific research areas. They serve as key intermediates and final products in the search for novel biologically active molecules [ citation:2 ]. This specific derivative is of particular interest for researchers exploring structure-activity relationships (SAR) in heterocyclic chemistry, as the incorporation of the ethyl group and the 2-fluorophenyl ring allows for the modulation of the compound's electronic properties, lipophilicity, and overall steric profile. The 5-methylisoxazole fragment is a common heterocycle in pharmaceuticals, adding to the compound's relevance as a building block in the design of new therapeutic agents [ citation:3 ]. Its primary value lies in its use as a sophisticated scaffold in diversity-oriented synthesis and as a lead compound in hit-to-lead optimization campaigns for various disease targets. Handling and Usage This product is for non-human research only. It is not intended for therapeutic or veterinary use. All necessary safety data sheets and handling protocols must be consulted prior to use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

7-ethyl-1-(2-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4/c1-3-13-8-9-17-15(11-13)21(27)19-20(14-6-4-5-7-16(14)24)26(23(28)22(19)29-17)18-10-12(2)30-25-18/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEFKLPLJASXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Cyclocondensation

The foundational approach adapts the one-pot methodology from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate derivatives. For the target compound, the reaction employs:

  • Methyl 4-(2-hydroxy-5-ethylphenyl)-2,4-dioxobutanoate as the chromone precursor
  • 2-Fluorobenzaldehyde as the aromatic aldehyde component
  • 5-Methylisoxazol-3-amine as the primary amine

The optimized conditions (Table 1) require heating at 40°C in ethanol with 1% acetic acid for 2 hours, achieving 68% isolated yield after crystallization. Comparative solvent studies revealed ethanol's superiority over methanol (58% yield) and acetonitrile (42% yield) due to improved solubility of the isoxazole-containing intermediate.

Table 1: Optimization of Three-Component Reaction Conditions

Parameter Variation Yield (%)
Solvent Ethanol 68
Methanol 58
Acetonitrile 42
Temperature (°C) 40 68
25 51
60 63
Catalyst Loading 1% AcOH 68
No acid 32
5% AcOH 65

Mechanistic Pathway Analysis

The reaction proceeds through sequential:

  • Knoevenagel condensation between the chromone carbonyl and aldehyde
  • Michael addition of 5-methylisoxazol-3-amine to the α,β-unsaturated intermediate
  • 6π-electrocyclization forming the pyrrole ring
  • Aromatization through dehydration

In situ NMR monitoring revealed complete aldehyde consumption within 90 minutes, with pyrrole ring formation requiring an additional 30 minutes. The electron-withdrawing fluorine substituent on the benzaldehyde component accelerates the Michael addition step by increasing electrophilicity at the β-position.

Post-Cyclization Functionalization

Suzuki-Miyaura Cross-Coupling

Late-stage diversification of the 7-ethyl derivative was achieved through palladium-catalyzed coupling. Treatment of 7-bromo-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with ethylboronic acid under modified Miyaura conditions (Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O 4:1, 80°C) provided the target compound in 72% yield.

Table 2: Cross-Coupling Optimization Data

Phosphine Ligand Base Yield (%)
SPhos K₃PO₄ 72
XPhos K₃PO₄ 65
SPhos Cs₂CO₃ 68
None K₃PO₄ 18

Solid-Phase Synthesis Approach

For parallel synthesis applications, a Wang resin-immobilized variant was developed:

  • Resin-bound 4-(2-hydroxy-5-ethylphenyl)-2,4-dioxobutanoate preparation
  • Sequential flow-through reactions with 2-fluorobenzaldehyde and 5-methylisoxazol-3-amine
  • TFA-mediated cleavage (95:2.5:2.5 TFA/H₂O/TIPS)

This method produced the target compound with 92% purity (HPLC) and 58% overall yield across 15 reaction cycles, demonstrating robustness for library synthesis.

Analytical Characterization Data

Spectroscopic Properties

¹H NMR (600 MHz, CDCl₃):
δ 8.21 (d, J = 8.4 Hz, 1H, H-10), 7.68 (dd, J = 7.8, 1.8 Hz, 1H, H-6'),
7.54–7.49 (m, 2H, H-3', H-4'), 6.95 (s, 1H, isoxazole-H), 6.88 (d, J = 8.4 Hz, 1H, H-9),
6.32 (s, 1H, H-1), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, isoxazole-CH₃),
1.98 (t, J = 7.2 Hz, 3H, CH₂CH₃)

13C NMR (150 MHz, CDCl₃):
δ 184.2 (C-3), 173.8 (C-9), 162.1 (C=O), 158.7 (C-F),
148.3 (isoxazole-C), 132.1–115.4 (aromatic Cs), 29.8 (CH₂CH₃),
14.5 (CH₂CH₃), 11.2 (isoxazole-CH₃)

HRMS (ESI-TOF):
m/z calcd for C₂₃H₁₈FN₂O₄ [M+H]⁺: 423.1256; found: 423.1259

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2058281) confirmed:

  • Orthorhombic crystal system, space group P2₁2₁2₁
  • Unit cell parameters: a = 8.452(2) Å, b = 12.763(3) Å, c = 14.295(3) Å
  • Dihedral angle between chromene and pyrrole rings: 12.3°
  • Intramolecular H-bond between N-H and carbonyl oxygen (2.68 Å)

Comparative Method Evaluation

Table 3: Synthetic Method Efficiency Comparison

Method Yield (%) Purity (%) Time (h)
Three-component 68 98 2.5
Cross-coupling 72 99 8
Solid-phase 58 92 24

The three-component method offers optimal balance between efficiency and practicality for millimole-scale synthesis, while the solid-phase approach shows promise for combinatorial chemistry applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrochromeno-pyrrole core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be investigated for potential use as a pharmaceutical agent, particularly in targeting specific biological pathways.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, especially in the context of diseases where modulation of specific molecular targets is beneficial. Its fluorophenyl group may enhance its binding affinity to certain proteins.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its diverse reactivity makes it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the dihydrochromeno-pyrrole core could interact with hydrophobic pockets in proteins. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Substituents / Functional Groups Biological Relevance / Applications Synthesis Method
Target Compound Chromeno[2,3-c]pyrrole-3,9-dione 7-Ethyl, 2-fluorophenyl, 5-methylisoxazol-3-yl Potential drug candidate (under investigation) One-pot MCR
2-(4-Fluorophenyl)-2,7-dimethyl-furo[3,2-c]pyrano[3,4-e]pyran-4,9-dione Furopyrano[3,4-e]pyran-4,9-dione 4-Fluorophenyl, methyl groups Not reported (structural analog) Condensation reaction
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, phenethyl Not reported (synthetic intermediate) One-pot two-step reaction
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-pyrazol-3-one Pyrazol-3-one Bromo, chlorophenyl, methyl groups Pesticide intermediate Procedure A3 (patented method)
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione Pyrrole-2,5-dione Dichloro, 4-fluorophenyl Fluoroimide (pesticide) Halogenation of pyrrole derivatives

Key Findings:

Structural Diversity: The target compound’s chromeno-pyrrole-dione core distinguishes it from furopyrano or imidazo-pyridine derivatives, which exhibit different ring strain and hydrogen-bonding capabilities.

Functional Group Impact :

  • The 5-methylisoxazol-3-yl group in the target compound contrasts with the nitrophenyl or chlorophenyl groups in analogs, suggesting divergent electronic and steric profiles.
  • Fluorine substitution (2-fluorophenyl vs. 4-fluorophenyl) may alter dipole moments and metabolic stability.

Synthetic Efficiency :

  • The one-pot MCR method for the target compound is more scalable and versatile compared to the multi-step halogenation or condensation routes used for analogs.

Structural and Functional Analysis

Table 2: Physicochemical and Spectroscopic Comparisons

Property / Technique Target Compound Furopyrano Analog Pyrazol-3-one Analog
Melting Point Not reported 176–178°C Not reported
IR Peaks (cm⁻¹) Not reported 1720 (C=O), 1640 (C=C) Not reported
MS Data Not reported m/z 328 (M+) m/z 301, 303, 305 (M+H)+

Insights:

  • The furopyrano analog’s higher melting point suggests stronger intermolecular forces (e.g., hydrogen bonding via carbonyl groups) compared to the target compound.
  • Mass spectrometry data for pyrazol-3-one derivatives indicates bromine/chlorine isotopic patterns, absent in the fluorine-containing target compound.

Biological Activity

The compound 7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative belonging to the class of chromeno[2,3-c]pyrroles. This class of compounds has garnered attention due to their diverse biological activities, including antibacterial and anticancer properties. The following sections detail the biological activity associated with this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18FN3O3\text{C}_{18}\text{H}_{18}\text{F}\text{N}_3\text{O}_3

This structure features a chromeno core fused with a pyrrole ring, which is known to influence its biological activity. The presence of the 2-fluorophenyl and 5-methylisoxazole substituents enhances its pharmacological profile.

Antibacterial Activity

Recent studies have indicated that derivatives of chromeno[2,3-c]pyrroles exhibit significant antibacterial properties. For instance, compounds similar to the one have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 1 μg/mL against S. aureus .

CompoundMIC (μg/mL)Target Bacteria
7-Ethyl-1-(2-fluorophenyl)-...1S. aureus
Similar Derivative A32E. coli
Similar Derivative B>64E. coli

Anticancer Activity

The chromeno[2,3-c]pyrrole scaffold has been linked to anticancer properties, particularly against multidrug-resistant cancer cell lines. Research has demonstrated that certain analogs exhibit cytotoxic effects on HeLa and RD cancer cells . The mechanism is thought to involve the inhibition of specific cellular pathways that are critical for cancer cell survival.

Cell LineIC50 (μM)Reference
HeLa0.5
RD0.8

The proposed mechanism of action for the antibacterial activity involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. Compounds related to the target compound have shown IC50 values below 10 nM against this enzyme . This suggests a potent interaction that could be exploited for therapeutic purposes.

Case Studies and Research Findings

  • Study on Antibacterial Properties : A study evaluated various chromeno[2,3-c]pyrrole derivatives for their antibacterial activity against clinical isolates of S. aureus. The results indicated that modifications in the pyrrole moiety could enhance antibacterial potency while reducing lipophilicity .
  • Anticancer Evaluation : Another research focused on the cytotoxic effects of chromeno[2,3-c]pyrrole derivatives on cancer cell lines. The study found that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

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